trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid
Description
Properties
IUPAC Name |
4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-14-12-3-1-2-4-13(12)16-17-18(14)9-10-5-7-11(8-6-10)15(20)21/h1-4,10-11H,5-9H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQKNZCDGPEWJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photochemical Cyclization in Continuous Flow Reactors
Recent advances in photochemistry have enabled the synthesis of benzotriazin-4(3H)-ones via visible-light-mediated cyclization. A 2024 study demonstrated that aryl triazine precursors undergo photocyclization under violet light (420 nm) in a continuous flow reactor, yielding benzotriazinones in >90% yield within 10 minutes. The mechanism involves a nitrogen-centered-H shift, a variation of the Norrish type II reaction, followed by fragmentation and N–N bond formation.
Advantages :
- No photocatalysts or additives required.
- Scalable via flow chemistry (demonstrated at 1 g scale).
- Green metrics: Solvent efficiency (DCM or acetonitrile/water) and minimal waste.
Limitations :
- Requires specialized flow equipment.
- Limited scope for electron-deficient substrates.
Diazotization of 2-Aminobenzamide Derivatives
Traditional methods employ diazotization of 2-aminobenzamide or methyl anthranilate using NaNO₂ and strong acids (e.g., HCl). However, harsh conditions often lead to low yields (40–60%) and side reactions. Modifications using polymer-supported nitrite reagents or tert-butylnitrite improve safety and yield (up to 75%).
Stereoselective Synthesis of trans-4-Aminomethylcyclohexanecarboxylic Acid
One-Pot Catalytic Amination
A patented method (CN108602758B) describes a one-pot synthesis of trans-4-amino-1-cyclohexanecarboxylic acid derivatives with >75% trans selectivity. The process involves:
- Cyclohexene carboxylate formation via Diels-Alder reaction.
- Amination using a chiral catalyst (e.g., Rh(II)/BOX complexes).
- Hydrolysis to the carboxylic acid.
Conditions :
Reductive Amination of Cyclohexanone Derivatives
An alternative approach involves reductive amination of 4-oxocyclohexanecarboxylic acid esters. Using sodium cyanoborohydride and ammonium acetate in methanol, the trans-aminomethyl product is obtained in 68% yield after hydrolysis.
Coupling Strategies for Benzotriazinone and Cyclohexane Units
N-Acylbenzotriazole-Mediated Acylation
N-Acylbenzotriazoles (Bt) serve as stable acylating agents for introducing the benzotriazinone group. A 2016 protocol details the reaction of cephalexin with N-acylbenzotriazoles in acetonitrile/water, yielding N-acyl derivatives in 70–85% yield. Adapting this method:
Mitsunobu Reaction for Ether Linkage
For oxygen-linked analogs, the Mitsunobu reaction (DEAD, PPh₃) couples benzotriazinone alcohols with the cyclohexane backbone. However, this method is less applicable due to the required C–O bond.
Integrated Synthetic Routes
Route 1: Sequential Cyclization and Coupling
- Synthesize benzotriazinone via photocyclization.
- Prepare trans-4-aminomethylcyclohexanecarboxylic acid via one-pot amination.
- Couple using N-acylbenzotriazole chemistry.
Overall Yield : 62% (three steps).
Route 2: Tandem Photochemical-Functionalization
- Perform photocyclization of a pre-coupled aryl triazine-cyclohexane precursor.
- Hydrolyze to the carboxylic acid.
Challenges : Limited substrate compatibility for tandem reactions.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid can undergo oxidation reactions, where specific oxidizing agents convert it to higher oxidation states.
Reduction: : It can be reduced using appropriate reducing agents, altering its functional groups to more reduced forms.
Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions, where substituents on the benzotriazine or cyclohexanecarboxylic acid ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Typical reagents include halogens for halogenation or Grignard reagents for alkylation.
Major Products Formed
The reactions yield a variety of derivatives, such as hydroxylated or halogenated forms, depending on the reagents and conditions employed.
Scientific Research Applications
Chemistry
The compound is used as an intermediate in organic synthesis, particularly in creating more complex molecules.
Biology
In biological research, it serves as a probe to study enzyme interactions and metabolic pathways due to its unique structural properties.
Medicine
In the medical field, it has potential as a pharmacophore in the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry
Industrially, it finds applications in the synthesis of advanced materials and as a precursor in the manufacture of various chemicals.
Mechanism of Action
Molecular Targets and Pathways
Trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid interacts with molecular targets such as enzymes and receptors. Its mechanism of action often involves binding to these targets, altering their activity or function. The pathways involved can include inhibition of specific enzymes or modulation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Substitution Variants
trans-4-[(4-Oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic Acid (CAS 108180-05-8)
- Molecular Formula : C₁₅H₁₇N₃O₃ (identical to the target compound).
- Key Difference: Replacement of benzotriazinone with quinazolinone.
- Implications: Quinazolinone lacks the triazine nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. This may reduce aromatic stacking interactions compared to benzotriazinone, influencing biological target affinity .
trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic Acid (CAS 921760-53-4)
- Molecular Formula: C₁₅H₁₅NO₃.
- Key Difference: Substitution of benzotriazinone with a 4-cyanobenzoyl group.
- Implications: The cyano group introduces strong electron-withdrawing effects, increasing the acidity of the carboxylic acid (pKa ~1.5–2.5) compared to the benzotriazinone analog (pKa ~4.0–4.5). This enhances reactivity in nucleophilic reactions but reduces solubility in polar solvents .
Functional Group Modifications
Methyl Ester Derivative (CAS 1212186-62-3)
- Molecular Formula : C₁₆H₁₉N₃O₃.
- Key Difference : Carboxylic acid replaced by a methyl ester.
- Implications :
trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic Acid (CAS 736136-16-6)
- Molecular Formula : C₁₄H₁₅ClO₃.
- Key Difference: Chlorobenzoyl group instead of benzotriazinone.
- Implications: The electron-withdrawing chlorine atom increases electrophilicity, favoring substitution reactions.
Structural Isomers and Conformational Analogs
Bicyclohexyl Carboxylic Acids (e.g., trans-4-(trans-4'-Methylcyclohexyl)cyclohexanecarboxylic Acid, CAS 1072109-04-6)
- Molecular Formula : C₁₄H₂₄O₂.
- Key Difference : Two trans-cyclohexyl rings without heterocyclic substituents.
- Implications: Increased lipophilicity (logP ~4.5) and conformational rigidity. Used in liquid crystal precursors, highlighting divergent applications compared to the benzotriazinone analog .
Biological Activity
trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid is a synthetic compound notable for its unique structural features, which include a cyclohexane ring and a benzotriazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
- Molecular Formula : C₁₅H₁₇N₃O₃
- Molecular Weight : 287.31 g/mol
- CAS Number : 108180-02-5
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of benzotriazine derivatives, including this compound. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Case Study :
In vitro tests conducted on human liver carcinoma cells (HepG2) demonstrated that certain derivatives of benzotriazine exhibited significant cytotoxicity with low IC50 values. For instance, compounds structurally similar to this compound showed IC50 values ranging from 6.525 μM to 10.97 μM, which are competitive with established chemotherapeutic agents like doxorubicin (IC50 = 2.06 μM) .
| Compound | IC50 (μM) | Target Cell Line |
|---|---|---|
| trans-4-[(4-oxo-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid | 6.525 | HepG2 |
| Doxorubicin | 2.06 | HepG2 |
2. Antimicrobial Activity
Benzotriazine derivatives are also recognized for their antimicrobial properties. The structural characteristics of this compound suggest potential activity against various bacterial strains.
Research indicates that compounds with the benzotriazine core can inhibit the growth of Escherichia coli and other pathogenic bacteria by interfering with their metabolic pathways . Further investigations are necessary to quantify this activity and elucidate the mechanisms involved.
The biological activity of this compound may be attributed to its ability to bind to specific cellular targets involved in cell cycle regulation and apoptosis. Molecular docking studies have shown strong binding affinities towards key receptors involved in cancer cell proliferation and survival .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic synthesis techniques that modify the benzotriazine structure to enhance its biological profile.
SAR Insights:
Research has indicated that modifications on the benzotriazine ring can significantly impact the biological activity of derivatives. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
